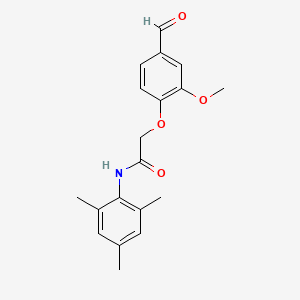![molecular formula C17H17ClN2O3 B4592849 2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4592849.png)
2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide
Descripción general
Descripción
2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a butanoyl group, and a benzamide moiety
Aplicaciones Científicas De Investigación
2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide typically involves the following steps:
Formation of 3-chlorophenoxybutanoic acid: This can be achieved through the reaction of 3-chlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The 3-chlorophenoxybutanoic acid is then reacted with 2-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide
- 2-{[2-(3-bromophenoxy)butanoyl]amino}benzamide
- 2-{[2-(3-fluorophenoxy)butanoyl]amino}benzamide
Uniqueness
2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide is unique due to the presence of the 3-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different halogen substitutions or structural variations.
Propiedades
IUPAC Name |
2-[2-(3-chlorophenoxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-15(23-12-7-5-6-11(18)10-12)17(22)20-14-9-4-3-8-13(14)16(19)21/h3-10,15H,2H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRJTJJBSCMJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-difluorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4592767.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(diphenylmethyl)acetamide](/img/structure/B4592775.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4592782.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4592788.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4592789.png)
![1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4592804.png)


![N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4592817.png)

![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B4592828.png)
![1-METHYL-N-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4592832.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B4592845.png)
![1-(4-METHOXYPHENYL)-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4592855.png)
